2,4-Dichloro-3-(2-methylphenyl)quinoline
Description
2,4-Dichloro-3-(2-methylphenyl)quinoline is a halogenated quinoline derivative characterized by chlorine substituents at positions 2 and 4 of the quinoline core and a 2-methylphenyl group at position 3. The dichloro substitution pattern and aryl group at position 3 are structurally similar to bioactive 2,4-diarylquinolines (e.g., antitubercular and anticancer agents) discussed in and . Its molecular weight is estimated at ~290.0 g/mol (calculated for C₁₆H₁₂Cl₂N), with increased lipophilicity due to the hydrophobic 2-methylphenyl group, which may enhance membrane permeability compared to polar analogs .
Properties
CAS No. |
89090-28-8 |
|---|---|
Molecular Formula |
C16H11Cl2N |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2,4-dichloro-3-(2-methylphenyl)quinoline |
InChI |
InChI=1S/C16H11Cl2N/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)19-16(14)18/h2-9H,1H3 |
InChI Key |
OPOZKNSOYMQBJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3N=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with halogen and aryl substituents exhibit diverse biological activities and physicochemical properties. Below is a structured comparison of 2,4-Dichloro-3-(2-methylphenyl)quinoline with structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Key Observations:
The 2-methylphenyl group increases lipophilicity (logP ~4.2 estimated), favoring membrane permeability over polar derivatives like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline (logP ~3.1) .
Synthetic Routes: The target compound may be synthesized via POCl₃-mediated cyclization (as in ) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) . Microwave-assisted methods () improve yields (e.g., 89% for 2,4-diarylquinolines) compared to conventional heating .
Biological Activity Trends: Diarylquinolines (e.g., ) show broad-spectrum activity against tuberculosis and cancer, linked to their ability to intercalate DNA or inhibit kinases like EGFR/FAK . Halogenation (Cl/F) at positions 2 and 4 correlates with enhanced binding to hydrophobic enzyme pockets, as seen in docking studies () .
Drug-Likeness: Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) is observed in analogs like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline, making them viable drug candidates . The target compound’s higher logP may limit solubility but improve blood-brain barrier penetration.
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